N-(4-chlorophenyl)-2-methylpropanamide
CAS No.: 7160-05-6
Cat. No.: VC21311929
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7160-05-6 |
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Molecular Formula | C10H12ClNO |
Molecular Weight | 197.66 g/mol |
IUPAC Name | N-(4-chlorophenyl)-2-methylpropanamide |
Standard InChI | InChI=1S/C10H12ClNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) |
Standard InChI Key | GBPHKLAKBDBGGE-UHFFFAOYSA-N |
SMILES | CC(C)C(=O)NC1=CC=C(C=C1)Cl |
Canonical SMILES | CC(C)C(=O)NC1=CC=C(C=C1)Cl |
Introduction
Structural Properties and Chemical Characteristics
Chemical Structure and Nomenclature
N-(4-chlorophenyl)-2-methylpropanamide consists of a 4-chlorophenyl group attached to the nitrogen atom of a 2-methylpropanamide moiety. The compound represents a subclass of propanamides with specific substitution patterns that influence its chemical and physical properties. This molecular arrangement results in a compound with distinctive characteristics compared to its structural analogs.
Based on the analysis of related compounds, the molecular structure can be characterized by the following features:
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A 4-chlorophenyl group connected to an amide nitrogen
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A 2-methylpropanamide backbone with a methyl substituent at the 2-position
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An amide functional group serving as the connector between the aromatic and aliphatic portions
Physical and Chemical Properties
The physical and chemical properties of N-(4-chlorophenyl)-2-methylpropanamide can be inferred from structurally similar compounds. The related compound N-(4-Chlorophenyl)-2-hydroxy-2-methylpropanamide has a molecular weight of 213.66 g/mol , suggesting our target compound would have a slightly lower molecular weight due to the absence of the hydroxyl group.
Table 1: Estimated Physical Properties of N-(4-Chlorophenyl)-2-Methylpropanamide
Synthesis and Preparation Methods
Amide Formation from Acyl Halides
A likely synthesis pathway involves the reaction of 4-chloroaniline with 2-methylpropanoyl chloride or 2-methylpropanoyl bromide, similar to the synthesis of 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide described in the literature:
"In a 100 mL round bottom flask 4-chloroaniline (2.315 mmoles, 0.295 g), triethylamine (0.463 mmol, 0.027 g) were mixed, then a solution of 2-bromo isobutyryl bromide (0.450 g) in anhydrous THF (5 ml) was added drop wise, under an argon stream. The reaction was carried out in a dry bag overnight under magnetic stirring."
This approach would need to be modified by using 2-methylpropanoyl chloride instead of 2-bromo isobutyryl bromide to obtain the target compound.
Purification and Characterization
For the related brominated compound, purification was achieved through filtration followed by extraction with dichloromethane:
"The solid was filtered off and dichloromethane (20 ml) added to the organic phase which was washed with brine (50 ml) followed by water (10 ml). The solution was concentrated at low pressure affording colourless crystals and recrystalized from a solution of hexane and ethyl acetate (80:20)."
Similar purification methods would likely be effective for N-(4-chlorophenyl)-2-methylpropanamide, with recrystallization from appropriate solvent systems to obtain high-purity material.
Structural Characterization
Spectroscopic Technique | Expected Key Features |
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¹H NMR | Signals for aromatic protons (δ ~7.0-7.5 ppm), NH proton (δ ~8-9 ppm), CH proton (δ ~2.5-3.0 ppm), and methyl protons (δ ~1.0-1.5 ppm) |
¹³C NMR | Signals for carbonyl carbon (δ ~170-175 ppm), aromatic carbons (δ ~120-140 ppm), and aliphatic carbons (δ ~20-40 ppm) |
IR | Characteristic bands for N-H stretching (~3300 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C-Cl (~750 cm⁻¹) |
Mass Spectrometry | Molecular ion peak at m/z ~197, with fragmentation patterns showing loss of methyl groups and cleavage at the amide bond |
Crystallographic Properties
The crystallographic properties of N-(4-chlorophenyl)-2-methylpropanamide would be expected to share similarities with related compounds. For the brominated analog, 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide, the following crystallographic data was reported:
"There is a twist between the mean plane of the amide group and benzene ring giving a C3—N1—C5—C6 torsion angle of -27.1 (3)°. The crystal structure is stabilized by intermolecular N—H···O and weak C—H···O hydrogen bonds."
Similar structural features might be expected for N-(4-chlorophenyl)-2-methylpropanamide, with potential hydrogen bonding patterns affecting crystal packing and morphology.
Chemical Reactivity and Stability
Reactivity Patterns
The reactivity of N-(4-chlorophenyl)-2-methylpropanamide can be predicted based on its functional groups:
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The amide group can undergo hydrolysis under acidic or basic conditions
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The chlorine substituent on the phenyl ring could participate in nucleophilic aromatic substitution reactions
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The methyl groups at the 2-position could undergo oxidation or radical reactions
Stability Considerations
Based on the properties of related compounds, N-(4-chlorophenyl)-2-methylpropanamide would be expected to be stable under normal laboratory conditions. Storage recommendations would likely include:
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Storage in a cool, dry place
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Protection from light and moisture
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Avoidance of strong oxidizing agents and strong bases
Comparative Analysis with Structurally Related Compounds
Structural Analogs
Several structural analogs of N-(4-chlorophenyl)-2-methylpropanamide appear in the literature:
Table 3: Comparison of N-(4-Chlorophenyl)-2-Methylpropanamide with Structural Analogs
Structure-Property Relationships
The variation in substitution patterns among these analogs provides insights into structure-property relationships:
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Position of the chlorine substituent (2- vs. 4-position) affects electronic distribution and potentially biological activity
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Addition of hydroxyl groups increases polarity and hydrogen bonding capability
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Bromination at the 2-position introduces a reactive site for further functionalization
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These structural modifications influence physical properties such as melting point, solubility, and crystal packing
Analysis Methods and Characterization Techniques
Analytical Methods
Various analytical techniques would be applicable for the characterization of N-(4-chlorophenyl)-2-methylpropanamide:
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Chromatographic methods:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Thin-Layer Chromatography (TLC)
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Spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass Spectrometry (MS)
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UV-Visible spectroscopy
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Thermal methods:
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Differential Scanning Calorimetry (DSC)
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Thermogravimetric Analysis (TGA)
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